molecular formula C14H20ClN3O2 B15110835 2-Methoxy-4-[[(1-propylpyrazol-4-yl)amino]methyl]phenol;hydrochloride

2-Methoxy-4-[[(1-propylpyrazol-4-yl)amino]methyl]phenol;hydrochloride

Cat. No.: B15110835
M. Wt: 297.78 g/mol
InChI Key: CIPMNKMYTCXXAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxy-4-[[(1-propylpyrazol-4-yl)amino]methyl]phenol;hydrochloride is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique chemical structure, which includes a methoxy group, a phenol group, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-4-[[(1-propylpyrazol-4-yl)amino]methyl]phenol;hydrochloride typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a suitable β-diketone under acidic conditions.

    Introduction of the propyl group: The pyrazole intermediate is then alkylated with a propyl halide in the presence of a base such as potassium carbonate.

    Attachment of the aminomethyl group: The propylpyrazole is reacted with formaldehyde and a secondary amine to introduce the aminomethyl group.

    Methoxylation and phenolation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4-[[(1-propylpyrazol-4-yl)amino]methyl]phenol;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like thiols, amines, or halides can be used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group yields quinones, while substitution of the methoxy group can produce a variety of derivatives depending on the nucleophile.

Scientific Research Applications

2-Methoxy-4-[[(1-propylpyrazol-4-yl)amino]methyl]phenol;hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme inhibition and receptor binding.

    Medicine: It has potential therapeutic applications due to its bioactive properties, including anti-inflammatory and antimicrobial effects.

    Industry: The compound is used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 2-Methoxy-4-[[(1-propylpyrazol-4-yl)amino]methyl]phenol;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways and targets depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-6-{[(1,3-thiazol-2-yl)amino]methyl}phenol
  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-Methoxy-5-((phenylamino)methyl)phenol

Uniqueness

Compared to similar compounds, 2-Methoxy-4-[[(1-propylpyrazol-4-yl)amino]methyl]phenol;hydrochloride is unique due to the presence of the propylpyrazole moiety. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and interact with biological targets sets it apart from other similar compounds.

Properties

Molecular Formula

C14H20ClN3O2

Molecular Weight

297.78 g/mol

IUPAC Name

2-methoxy-4-[[(1-propylpyrazol-4-yl)amino]methyl]phenol;hydrochloride

InChI

InChI=1S/C14H19N3O2.ClH/c1-3-6-17-10-12(9-16-17)15-8-11-4-5-13(18)14(7-11)19-2;/h4-5,7,9-10,15,18H,3,6,8H2,1-2H3;1H

InChI Key

CIPMNKMYTCXXAG-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=C(C=N1)NCC2=CC(=C(C=C2)O)OC.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.